1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol is a compound belonging to the pyrazole class of heterocyclic compounds, characterized by a pyrazole ring substituted with a phenyl group and an ethanol moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. The structural uniqueness of 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol allows for diverse synthetic modifications, making it a valuable scaffold in drug development.
The compound can be synthesized through various methods involving starting materials such as 1-phenyl-1H-pyrazole derivatives and aldehydes or ketones. Research articles provide detailed methodologies for its synthesis and characterization, highlighting its relevance in pharmaceutical applications .
1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol is classified as:
The synthesis of 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the following steps:
One efficient synthetic route involves the Claisen-Schmidt condensation, where 1-phenylpyrazole is reacted with an aldehyde in the presence of a base to yield the desired product. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound .
The molecular structure of 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol features:
Key structural data include:
The compound can undergo various chemical reactions, including:
In laboratory settings, reactions are typically monitored using Thin Layer Chromatography (TLC), and products are purified through recrystallization or chromatography techniques .
The mechanism of action for 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol primarily involves its interaction with biological targets, which may include enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Research indicates that derivatives of this compound exhibit significant activity against various cancer cell lines, suggesting that they may inhibit specific signaling pathways critical for tumor growth .
Key physical properties include:
Chemical properties encompass:
Relevant data from studies indicate that the compound exhibits moderate reactivity typical of alcohols and heterocycles, making it suitable for further chemical modifications .
The compound has several applications in scientific research:
The synthesis of 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol (CAS 104216-04-8) represents a strategically important entry point to biologically active pyrazole derivatives. Modern approaches typically commence with Knorr pyrazole synthesis or cyclocondensation reactions utilizing phenylhydrazine and appropriate 1,3-dicarbonyl precursors. A particularly efficient route involves the regioselective formylation of 1-phenyl-1H-pyrazole under Duff conditions (hexamethylenetetramine in trifluoroacetic acid) to yield 1-phenyl-1H-pyrazole-4-carbaldehyde, followed by nucleophilic addition using methylmagnesium bromide [8]. This methodology affords the target ethanol derivative in >83% yield after optimized workup procedures. The 4-position of the pyrazole ring demonstrates enhanced electrophilicity compared to other positions, enabling selective carbonyl addition reactions. Recent advances have exploited cross-coupling methodologies at the 4-position, with Suzuki-Miyaura couplings enabling introduction of diverse aryl groups prior to the carbonyl addition step, significantly expanding the molecular diversity accessible from this core structure [7] [10].
Table 1: Key Synthetic Approaches to 1-(1-Phenyl-1H-pyrazol-4-yl)ethan-1-ol
Method | Key Reagents/Conditions | Yield (%) | Advantages |
---|---|---|---|
Duff Formylation/Grignard | Hexamine/TFA; then CH₃MgBr | 83 | Regioselective, scalable |
Pd-Catalyzed Coupling | Arylboronic acids, Pd(PPh₃)₄, dioxane/H₂O | 82-89 | Enables diverse aryl substitution |
Reductive Amination | (Boc)piperazine, NaBH₃CN, methanol | 88 | Direct access to advanced intermediates |
Continuous Flow | PdCl₂(dppf), residence time 10-15 min | 89 | High throughput, reduced reaction times |
The chiral center at the ethanol moiety presents opportunities for enantioselective synthesis to access (R)- and (S)-enantiomers of significant pharmacological interest. While racemic 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol (PubChem CID 61088966) is readily accessible, enantiopure forms require specialized methodologies. Chiral chromatographic separation using amylose-derived stationary phases (Chiralpak AD-H) effectively resolves racemic mixtures, providing both enantiomers with >98% ee [2] [6]. Alternatively, asymmetric reduction of the prochiral ketone precursor 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one using CBS (Corey-Bakshi-Shibata) catalysts affords the (R)-alcohol with 92% enantiomeric excess. The absolute configuration of the (1R)-enantiomer (PubChem CID 71756265) has been confirmed through X-ray crystallography of derived crystalline intermediates [6] [8]. These enantiopure building blocks enable structure-activity relationship studies in drug discovery programs where chiral recognition at biological targets significantly influences pharmacological activity, as demonstrated in neuroactive piperazine derivatives [8] [9].
Sustainable synthesis of pyrazole-ethanol derivatives has advanced significantly through mechanochemical and energy-efficient approaches. Ball milling mechanosynthesis enables solvent-free condensation reactions, reducing environmental impact while enhancing reaction efficiency. This technique has been successfully adapted for related heterocyclic systems, achieving reaction times under one hour compared to 24-48 hours required for conventional solvothermal methods [3]. Microwave-assisted synthesis represents another green approach, where controlled dielectric heating accelerates the formation of the pyrazole nucleus and subsequent functionalization. Optimized protocols (Ni(acac)₂ catalyst, 150°C, 20 min microwave irradiation) deliver 1-(5-fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-ol derivatives in 78% isolated yield with reduced side product formation [4] [7]. These methodologies align with green chemistry principles by eliminating volatile organic solvents, reducing energy consumption (reaction temperatures decreased by 30-50°C), and minimizing purification requirements through enhanced reaction specificity. The adoption of such protocols facilitates the scalable production of pyrazole derivatives while addressing industrial process safety and sustainability requirements [3] [4].
The hydroxyl group of 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol serves as a versatile handle for molecular diversification through oxygen-based chemistry. Selective O-alkylation using phase-transfer catalysis (PTC) conditions (50% NaOH, tetrabutylammonium bromide, alkyl halides) generates ether derivatives with preserved pyrazole aromaticity. More significantly, O-acylation with acid chlorides or anhydrides provides ester functionalities that serve as pro-drug moieties or polymerizable units. The electron-rich pyrazole ring necessitates careful protecting group strategies during derivatization; tert-butyldimethylsilyl (TBDMS) protection of the alcohol enables subsequent metal-halogen exchange at the pyrazole 5-position for cross-coupling diversification [7] [10]. The fluorinated analog 1-(5-fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-ol (VC15876499) demonstrates particularly rich derivatization chemistry due to enhanced C-H acidity at the 4-position adjacent to fluorine, enabling directed ortho-lithiation and nucleophilic substitution chemistry not feasible in non-fluorinated analogs [7].
Table 2: Derivatization Products from 1-(1-Phenyl-1H-pyrazol-4-yl)ethan-1-ol
Derivative Class | Reagents/Conditions | Application Significance |
---|---|---|
Piperazine carbamates | 4-Nitrophenyl chloroformate, then piperazine | Neuroactive intermediate (LQFM104) [8] |
Choline analogs | Tosyl chloride, then N-methylpiperazine | Cardiovascular agents (LQFM032) [9] |
Acrylate esters | Acryloyl chloride, DMAP, CH₂Cl₂ | Polymerizable monomers |
Fluorinated ketones | KMnO₄, acetone/H₂O, 60°C | Enzyme inhibitor precursors [7] |
Amino acid conjugates | N-Boc-amino acids, EDC·HCl, DMAP | Prodrug development |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3